molecular formula C19H20N6O4S B2957584 4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide CAS No. 938762-59-5

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide

Cat. No.: B2957584
CAS No.: 938762-59-5
M. Wt: 428.47
InChI Key: VFXBDQVCUWUODD-SNAWJCMRSA-N
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Description

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzenesulfonamide group attached to a purino[7,8-a]imidazole core

Scientific Research Applications

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: It can be used in the development of new materials and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide typically involves multi-step organic synthesis. The key steps include the formation of the purino[7,8-a]imidazole core, followed by the introduction of the benzenesulfonamide group. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar structural features.

    Benzimidazole: Another heterocyclic compound with a benzenesulfonamide group.

    Purine: A core structure found in many biologically active molecules.

Uniqueness

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-4-5-10-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)13-6-8-14(9-7-13)30(20,28)29/h4-9,11H,10H2,1-3H3,(H2,20,28,29)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXBDQVCUWUODD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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